molecular formula C19H13N3O4S B2757067 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide CAS No. 313404-22-7

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide

Cat. No.: B2757067
CAS No.: 313404-22-7
M. Wt: 379.39
InChI Key: WLZBPKIRXUQKHB-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide typically involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazol-2-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide can be compared with other benzothiazole derivatives, such as:

    N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its antimicrobial activity.

    N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Studied for its anti-inflammatory properties.

    N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide: Investigated for its potential as an anticancer agent

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-26-15-9-14(22(24)25)10-16-17(15)20-19(27-16)21-18(23)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZBPKIRXUQKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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